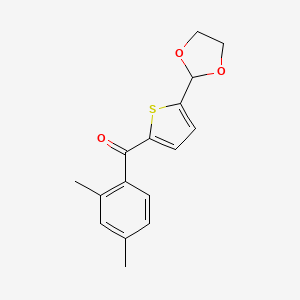

2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

Description

2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene-based organic compound featuring a benzoyl substituent at the 2-position of the thiophene ring and a 1,3-dioxolane ring at the 5-position. The benzoyl group is further substituted with methyl groups at the 2- and 4-positions of the aromatic ring. The compound’s reactivity and stability are influenced by the electron-donating methyl groups on the benzoyl moiety and the electron-rich thiophene-dioxolane system .

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-10-3-4-12(11(2)9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOZLAZVFWHVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the 2,4-Dimethylbenzoyl Group: This step can be achieved through Friedel-Crafts acylation, where the thiophene ring is reacted with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the 1,3-Dioxolan-2-yl Group: The final step involves the formation of the 1,3-dioxolan-2-yl group through the reaction of the thiophene derivative with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or the thiophene ring to dihydrothiophenes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents for substitution reactions include halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and dihydrothiophenes.

Substitution: Various substituted thiophenes and benzoyl derivatives.

Scientific Research Applications

2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular processes. The compound’s unique structural features allow it to engage in specific interactions with these targets, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position and Electronic Effects: 2,4-Dimethyl vs. The latter may exhibit higher crystallinity due to symmetry . Electron-Withdrawing vs. Electron-Donating Groups: The 4-iodo derivative (electron-deficient benzoyl) shows reactivity suitable for cross-coupling reactions, unlike the electron-rich methyl-substituted derivatives .

Lipophilicity and Solubility :

- The 4-hexyl derivative (logP ~5.2) is significantly more lipophilic than the 2,4-dimethyl analog (logP ~3.1), making it suitable for lipid-based formulations .

Synthetic Utility :

- The 1,3-dioxolane group in all analogs serves as a protecting group for ketones or aldehydes, enabling selective deprotection during multi-step syntheses .

Biological Activity

2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a synthetic organic compound belonging to the thiophene class. Its unique structure combines a thiophene ring with a 2,4-dimethylbenzoyl group and a 1,3-dioxolan-2-yl moiety, which may contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential applications in medicine, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 288.37 g/mol

- CAS Number : 898779-19-6

The biological activity of 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is believed to stem from its ability to interact with various molecular targets within cells. The compound may modulate the activity of enzymes, receptors, or nucleic acids, influencing cellular processes such as apoptosis and proliferation.

Biological Activity Overview

Research indicates that compounds similar to 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene exhibit a range of biological activities:

- Anticancer Activity : Some studies suggest that thiophene derivatives can inhibit cancer cell growth by interfering with tubulin polymerization and inducing apoptosis in tumor cells.

- Antifungal Properties : Related compounds have demonstrated broad-spectrum antifungal activity against various pathogens, indicating potential therapeutic applications in treating fungal infections.

- Antioxidant Effects : Thiophenes are known for their antioxidant properties, which can protect cells from oxidative stress and damage.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of thiophene derivatives on human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The results showed that these compounds exhibited significant cytotoxicity through mechanisms involving inhibition of tubulin polymerization and induction of oxidative stress responses.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 10 | Tubulin inhibition |

| Compound B | HeLa | 15 | Apoptosis induction |

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of thiophene derivatives against Candida albicans and Aspergillus fumigatus. The compounds displayed minimum inhibitory concentrations (MICs) in the range of 0.03 - 0.5 µg/mL for Candida species.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound C | 0.03 | Candida albicans |

| Compound D | 0.25 | Aspergillus fumigatus |

Comparison with Similar Compounds

The biological activity of 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene can be compared with other thiophene derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Benzoylthiophene | Lacks dioxolan group | Moderate anticancer |

| 5-(1,3-Dioxolan-2-yl)thiophene | Lacks benzoyl group | Antioxidant properties |

| 2-(2,4-Dimethylbenzoyl)thiophene | Lacks dioxolan group | Antifungal activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.